molecular formula C9H7N3O B12539151 2-Azido-3-phenylprop-2-enal CAS No. 820975-55-1

2-Azido-3-phenylprop-2-enal

Cat. No.: B12539151
CAS No.: 820975-55-1
M. Wt: 173.17 g/mol
InChI Key: KZTQGYGRVHCTMU-UHFFFAOYSA-N
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Description

2-Azido-3-phenylprop-2-enal is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert a 2-amino precursor into the azido compound . This reaction is usually carried out under mild conditions and can be applied to various substrates.

Industrial Production Methods

While specific industrial production methods for 2-Azido-3-phenylprop-2-enal are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive azido group.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-phenylprop-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Scientific Research Applications

2-Azido-3-phenylprop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-3-phenylprop-2-enal involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The azido group can also act as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential applications in various fields. This compound can undergo specific reactions that are not possible with its non-azido counterparts, making it valuable for specialized applications in research and industry.

Properties

CAS No.

820975-55-1

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-azido-3-phenylprop-2-enal

InChI

InChI=1S/C9H7N3O/c10-12-11-9(7-13)6-8-4-2-1-3-5-8/h1-7H

InChI Key

KZTQGYGRVHCTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)N=[N+]=[N-]

Origin of Product

United States

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